molecular formula C7H11N3O2 B7829401 3-Isopropyl-6-acethyl-sydnone imine

3-Isopropyl-6-acethyl-sydnone imine

Cat. No.: B7829401
M. Wt: 169.18 g/mol
InChI Key: FCCKOSKYTIDTLE-UHFFFAOYSA-N
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Description

3-Isopropyl-6-acethyl-sydnone imine: is a mesoionic compound belonging to the sydnone imine family. These compounds are characterized by their unique 1,2,3-oxadiazole core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-6-acethyl-sydnone imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization to form the sydnone imine ring. A common method includes the use of tert-butoxycarbonyl-protected intermediates, which are deprotected under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as condensation, cyclization, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-6-acethyl-sydnone imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-acethyl-sydnone imine primarily involves the release of nitric oxide, a key signaling molecule in various biological processes. The compound’s mesoionic structure facilitates the controlled release of nitric oxide, which can then interact with molecular targets such as guanylate cyclase, leading to vasodilation and other physiological effects .

Comparison with Similar Compounds

    Sydnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core.

    Sydnone imine derivatives: Compounds with varying substituents on the sydnone imine ring.

Uniqueness: 3-Isopropyl-6-acethyl-sydnone imine stands out due to its specific isopropyl and acethyl substituents, which impart unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and ability to release nitric oxide .

Properties

IUPAC Name

(1Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCKOSKYTIDTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=NOC(=C1)N=C(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1=NOC(=C1)/N=C(/C)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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